4-([1,1'-Biphenyl]-4-ylmethylene)-2-phenyloxazol-5(4H)-one
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Overview
Description
4-([1,1’-Biphenyl]-4-ylmethylene)-2-phenyloxazol-5(4H)-one is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a biphenyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-ylmethylene)-2-phenyloxazol-5(4H)-one typically involves the condensation of a biphenyl aldehyde with a phenyl oxazole derivative under specific reaction conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and the use of efficient purification techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-ylmethylene)-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, biphenyl compounds, and other functionalized organic molecules .
Scientific Research Applications
4-([1,1’-Biphenyl]-4-ylmethylene)-2-phenyloxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-ylmethylene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The biphenyl and oxazole moieties allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-Biphenylcarboxylic acid: Similar in structure but lacks the oxazole ring.
4-Biphenylmethanol: Contains a hydroxyl group instead of the oxazole ring.
Biphenyl-4-carboxylic acid: Another biphenyl derivative with a carboxylic acid group.
Uniqueness
4-([1,1’-Biphenyl]-4-ylmethylene)-2-phenyloxazol-5(4H)-one is unique due to the presence of both the biphenyl and oxazole moieties, which confer distinct chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for diverse applications in research and industry .
Properties
CAS No. |
66404-26-0 |
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Molecular Formula |
C22H15NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(4E)-2-phenyl-4-[(4-phenylphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C22H15NO2/c24-22-20(23-21(25-22)19-9-5-2-6-10-19)15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1-15H/b20-15+ |
InChI Key |
ZDMSZLZFVXBKDU-HMMYKYKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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